3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
The compound 3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (hereafter referred to as Compound X) is a heterocyclic molecule featuring a benzamide core linked to a 1,2,4-thiadiazole ring, which is further substituted with a 1,2,3-triazole moiety containing a 4-methylphenyl group. Its molecular formula is C₁₉H₁₆N₆OS (molecular weight: 376.4 g/mol), with a methoxy (-OCH₃) group at the benzamide’s 3-position and a methyl (-CH₃) group on the triazole-attached phenyl ring .
Structurally, Compound X combines multiple pharmacophoric elements:
- Benzamide: Often associated with enzyme inhibition (e.g., tyrosinase) due to its planar aromaticity and hydrogen-bonding capacity .
- 1,2,4-Thiadiazole: A sulfur-containing heterocycle known for antimicrobial and antitumor activities .
- 1,2,3-Triazole: A click chemistry product with metabolic stability and diverse biological applications .
Properties
IUPAC Name |
3-methoxy-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-7-9-15(10-8-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-5-4-6-16(11-14)28-3/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGFWKQBYXFNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a methoxy group, a benzamide moiety, and a thiadiazole-triazole hybrid. It is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically yields high purity and structural integrity essential for biological testing.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives containing triazole rings often display significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety is believed to enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential in vitro. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The triazole and thiadiazole components are thought to play critical roles in this mechanism by interacting with cellular targets involved in cell proliferation and survival.
3. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in cholinergic transmission. For example, it has been suggested that similar triazole derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission processes.
Case Studies
Several case studies have documented the biological activity of related compounds:
These studies highlight the potential of triazole-containing compounds in therapeutic applications.
The mechanisms through which 3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide exerts its effects are multifaceted:
- Interaction with Enzymes : The compound may bind to active sites of enzymes like AChE and BuChE, leading to inhibition and subsequent modulation of neurotransmitter levels.
- Induction of Apoptosis : It may activate apoptotic pathways through mitochondrial dysfunction or activation of caspases in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Similarities and Differences
Compound X shares core structural motifs with several analogues reported in the literature. Key comparisons include:
Table 1: Structural Comparison of Compound X with Analogues
*Approximate values inferred from synthesis data in referenced evidence.
Key Observations:
Heterocyclic Core :
- Compound X’s 1,2,4-thiadiazole and 1,2,3-triazole combination distinguishes it from analogues like 8a (pyridine-thiadiazole) and 6 (isoxazole-thiadiazole). Thiadiazole’s sulfur atom may enhance π-π stacking, while triazole improves metabolic stability .
- In contrast, 9d () uses a thiazole ring, which lacks the sulfur-nitrogen synergy of thiadiazole but offers similar aromaticity .
Substituent Effects: The 3-methoxy group on Compound X’s benzamide likely increases solubility compared to non-polar substituents (e.g., methyl or halogens in 9b–c) . The 4-methylphenyl group on the triazole may improve lipophilicity and membrane permeability relative to analogues with halogens (e.g., 9b: 4-F; 9c: 4-Br) .
Table 2: Inferred Properties and Activities
Key Findings:
- Enzyme Inhibition : Compound X’s benzamide-thiadiazole-triazole architecture aligns with 9a–k (), which exhibit tyrosinase inhibition via metal chelation and hydrophobic interactions .
- Crystallography : Analogues like 9c () were analyzed using SHELXL () and WinGX (), suggesting Compound X’s structure could be resolved similarly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
